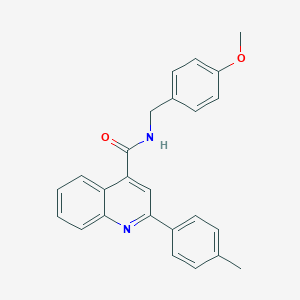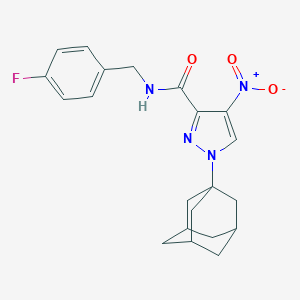
1-(1-ADAMANTYL)-N~3~-(4-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-ADAMANTYL)-N~3~-(4-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an adamantyl group, a fluorobenzyl group, and a nitro-substituted pyrazole carboxamide moiety. These structural features contribute to its distinct chemical and biological properties.
准备方法
The synthesis of 1-(1-ADAMANTYL)-N~3~-(4-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction.
Synthesis of the Pyrazole Core: The pyrazole ring is formed via a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is attached through a nucleophilic substitution reaction.
Nitro Group Addition: The nitro group is introduced via nitration using a mixture of concentrated nitric and sulfuric acids.
Final Coupling: The adamantyl and pyrazole intermediates are coupled under appropriate conditions to yield the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
1-(1-ADAMANTYL)-N~3~-(4-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and various nucleophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-(1-ADAMANTYL)-N~3~-(4-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals.
作用机制
The mechanism of action of 1-(1-ADAMANTYL)-N~3~-(4-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
相似化合物的比较
1-(1-ADAMANTYL)-N~3~-(4-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): Similar in structure but with different substituents, leading to distinct chemical and biological properties.
N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Another related compound with variations in the core structure and substituents.
AB-FUBINACA: A synthetic cannabinoid with a different core structure but similar functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
属性
分子式 |
C21H23FN4O3 |
|---|---|
分子量 |
398.4g/mol |
IUPAC 名称 |
1-(1-adamantyl)-N-[(4-fluorophenyl)methyl]-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C21H23FN4O3/c22-17-3-1-13(2-4-17)11-23-20(27)19-18(26(28)29)12-25(24-19)21-8-14-5-15(9-21)7-16(6-14)10-21/h1-4,12,14-16H,5-11H2,(H,23,27) |
InChI 键 |
AFMMRUVXIGILNI-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NCC5=CC=C(C=C5)F)[N+](=O)[O-] |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NCC5=CC=C(C=C5)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


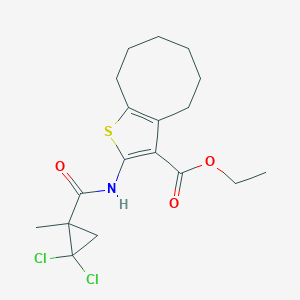
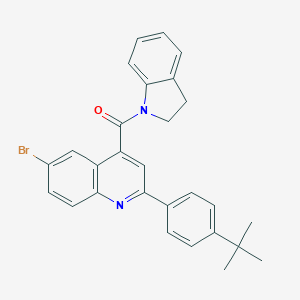
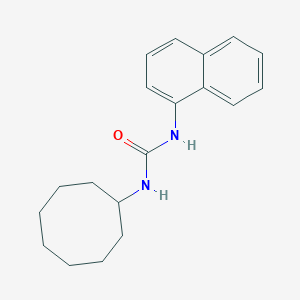
![isopropyl 5-[(2,4-dimethylanilino)carbonyl]-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451458.png)
![2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B451459.png)
![Propyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B451462.png)
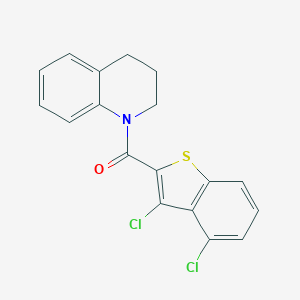
![4-[5-(3-CHLOROPHENYL)-2-FURYL]-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451467.png)
![METHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B451468.png)
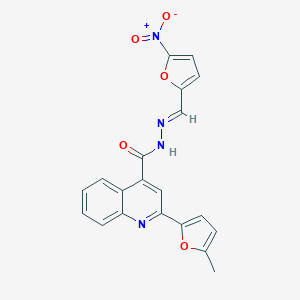
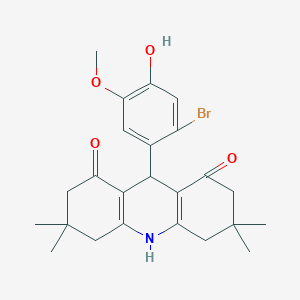
![3-chloro-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B451474.png)
![2-(4-ethylphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]quinoline](/img/structure/B451476.png)
